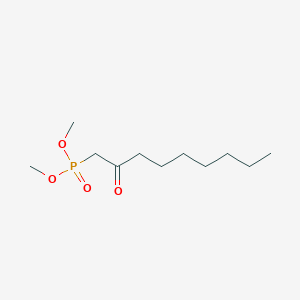
4-(1-Ethyl-1,4-dimethylpentyl)phenol
描述
4-(1-Ethyl-1,4-dimethylpentyl)phenol is a branched nonylphenol isomer, synthesized for various chemical studies, including its estrogenic activity and its role in chemical synthesis. The compound's structure and properties have been explored through various synthetic methods and analyses, including MS and NMR spectroscopy.
Synthesis Analysis
The compound is synthesized via two different methods starting from 4-benzyloxyacetophenone or phenol. The synthesis processes have been optimized for yield and efficiency, providing pathways for the production of this compound and its isomers for further study (Uchiyama et al., 2008).
Molecular Structure Analysis
The molecular structure of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and related compounds has been confirmed through MS and NMR spectroscopy, revealing the compound's detailed structural features. These analyses are crucial for understanding the chemical behavior and reactivity of the compound (Uchiyama et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including phosphine-mediated [3+2] cycloaddition, which provides access to novel polysubstituted cyclopentenes or pyrrolidines. These reactions underscore the compound's versatility and utility in organic synthesis (Guan & Shi, 2009).
Physical Properties Analysis
While specific studies on the physical properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol were not found in the provided references, the physical properties such as melting point, boiling point, and solubility typically rely on structural analysis and empirical data. These properties are essential for handling the compound and predicting its behavior in various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and estrogenic activity, have been explored. For instance, its estrogenic activity varies among synthesized isomers, indicating the influence of molecular structure on biological interactions. This aspect is crucial for understanding and controlling the environmental and health impacts of such compounds (Uchiyama et al., 2008).
科学研究应用
Defense Mechanisms in Neotropical Opilionids : Phenols like 4-(1-Ethyl-1,4-dimethylpentyl)phenol are found in the defensive secretions of neotropical opilionids. These compounds may serve as anti-venoms or attract predators (Eisner et al., 1977).
Impact on Agrobacterium Virulence and Gene Transfer in Plants : Phenolic compounds with an unsaturated lateral chain can enhance Agrobacterium virulence and gene transfer in plants, though the presence of at least one ortho-methoxy group is necessary for increased vir gene induction (Joubert et al., 2002).
Synthesis for Biological and Environmental Studies : A study synthesized various endocrine-disrupting nonylphenol isomers, including 4-(1-Ethyl-1,4-dimethylpentyl)phenol, for biological and environmental research, highlighting the need for isomer-specific impact studies (Boehme et al., 2010).
Phosphine-mediated Cycloaddition Reactions : In organic chemistry, phosphine-mediated cycloaddition reactions involving phenolic compounds are explored for creating novel polyfunctionalized compounds (Guan & Shi, 2009).
Biodegradation in Wastewater Treatment : Sphingomonas xenophaga Bayram can degrade 4-nonylphenol environmental contaminants by forming 4-alkyl-4-hydroxy-cyclohexa-2,5-dienones, which can be used as biodegradative agents in wastewater treatment plants (Gabriel et al., 2005).
Ethylation for Analytical Determination : Ethylation, compared to methylation, is more suitable for determining substances like sulphide, iodide, phenols, and carboxylic acids (Tanaka et al., 1982).
Estrogenic Activity Analysis : Studies have been conducted to analyze the estrogenic activity of different nonylphenol isomers, including 4-(1-Ethyl-1,4-dimethylpentyl)phenol, showing varying levels of activity among these compounds (Katase et al., 2008).
Water Quality Analysis : The structures of pyrazolones formed by oxidative coupling of phenols with 4-aminoantipyrine can estimate phenol concentrations in potable water supplies (Barton et al., 1987).
Synthesis and Structural Studies : Studies also focus on the synthesis and structural analysis of phenolic compounds for various applications in organic chemistry (Zhang et al., 2006).
Detection and Classification in Environmental Sciences : Techniques like gas chromatography-tandem mass spectrometry combined with cluster analysis have been used to identify isomeric structures of 4-nonylphenol, enabling classification based on common structural features (Moeder et al., 2006).
未来方向
The future directions for research on “4-(1-Ethyl-1,4-dimethylpentyl)phenol” could include further studies on its synthesis, degradation, and potential biological activities. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .
属性
IUPAC Name |
4-(3,6-dimethylheptan-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUSMSXKMBLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028876 | |
| Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
CAS RN |
142731-63-3 | |
| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142731-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510794F9KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)




